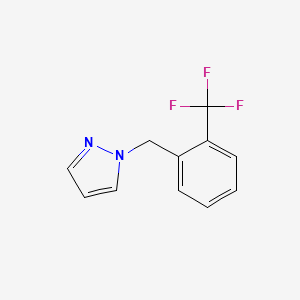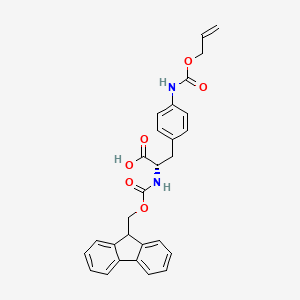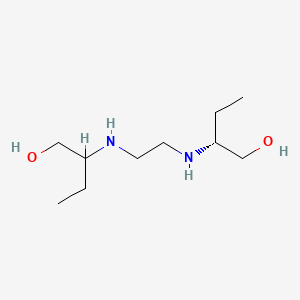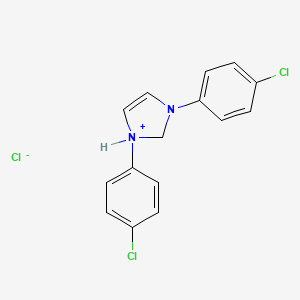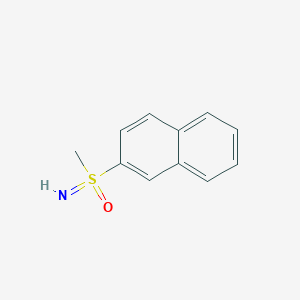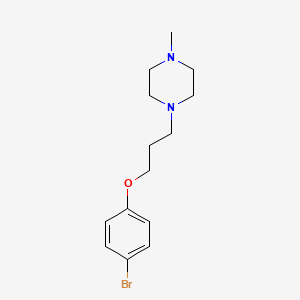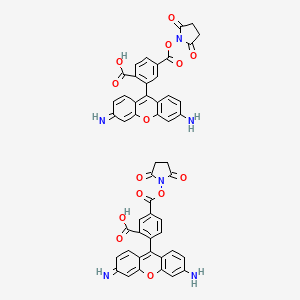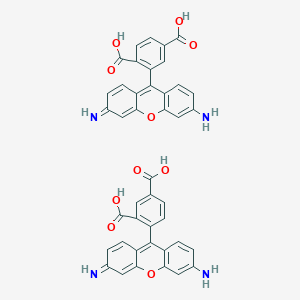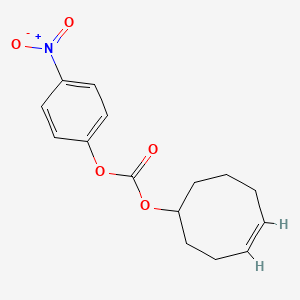![molecular formula C8H9BN2O2 B8113827 (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid is a boronic acid derivative with a pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The boronic acid group is introduced through a reaction involving a suitable boron source, such as boronic acid esters or boronic acids themselves.
Pyrazolo[1,5-a]pyridine Synthesis: The pyrazolo[1,5-a]pyridine core is constructed through a cyclization reaction, often involving the condensation of appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the boronic acid group to boronic esters or boranes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxo derivatives of the pyrazolo[1,5-a]pyridine core.
Reduction Products: Boronic esters and boranes.
Substitution Products: Derivatives with different functional groups replacing the boronic acid moiety.
Scientific Research Applications
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways depend on the biological context and the specific application.
Comparison with Similar Compounds
(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid can be compared with other similar compounds, such as:
6-Methylpyridine-3-boronic acid: Similar core structure but lacking the pyrazolo moiety.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Different substituent on the pyridine ring, leading to different chemical properties and applications.
These compounds share the boronic acid functionality but differ in their core structures and substituents, resulting in unique chemical and biological properties.
Properties
IUPAC Name |
(6-methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-6-2-3-7-4-5-10-11(7)8(6)9(12)13/h2-5,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZSCSRMJAJIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=NN12)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
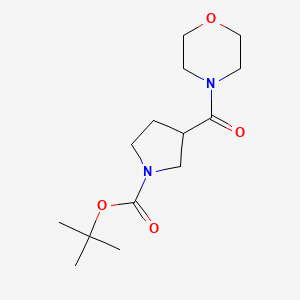
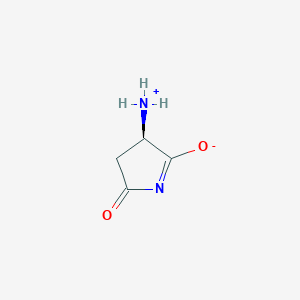
![1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B8113765.png)
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B8113769.png)
